Hex-5-yn-1-amine hydrochloride

描述

Historical Context and Discovery

Hex-5-yn-1-amine hydrochloride emerged as a derivative of its parent compound, Hex-5-yn-1-amine (CAS 15252-45-6), following advancements in synthetic methodologies for bifunctional alkyne-amine building blocks. While the exact discovery timeline remains undocumented, its development aligns with the broader adoption of click chemistry and alkyne-based intermediates in the early 21st century. The hydrochloride form gained prominence due to enhanced stability and aqueous solubility compared to the free base, facilitating its use in pharmaceutical and materials science applications.

Chemical Classification and Significance

This compound belongs to two critical chemical classes:

- Alkynes : Characterized by a terminal carbon-carbon triple bond (-C≡CH) at position 5.

- Primary amines : Features a protonated amine group (-NH₃⁺Cl⁻) at position 1.

This dual functionality enables diverse reactivity:

Its significance stems from serving as a versatile synthon in multicomponent reactions, particularly in constructing heterocycles and peptide isosteres.

Nomenclature and Identification

IUPAC Name and Systematic Nomenclature

The systematic IUPAC name is This compound , denoting:

- A six-carbon chain (hex )

- A triple bond starting at carbon 5 (5-yn )

- An amine group at carbon 1 (1-amine )

- A hydrochloride salt (hydrochloride )

CAS Registry Number (102169-54-0)

This unique identifier distinguishes it from related compounds. Key registry details:

| Property | Value | Source |

|---|---|---|

| CAS Number | 102169-54-0 | |

| Parent Compound CAS | 15252-45-6 |

Alternative Designations and Synonyms

Common aliases include:

Relationship to Parent Compound (Hex-5-yn-1-amine, 15252-45-6)

The hydrochloride salt forms via acid-base reaction:

$$ \text{Hex-5-yn-1-amine} + \text{HCl} \rightarrow \text{this compound} $$

Key differences:

| Property | Hex-5-yn-1-amine | Hydrochloride Salt |

|---|---|---|

| Solubility | Limited in water | High aqueous solubility |

| Stability | Air-sensitive | Stable under inert storage |

| Molecular Weight | 97.16 g/mol | 133.62 g/mol |

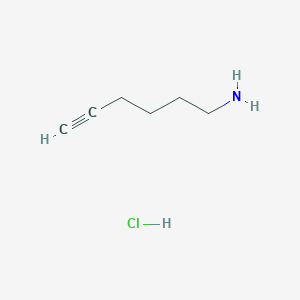

Molecular Formula and Structural Representation

Structural Features

- Backbone : Linear hexane chain (C1–C6)

- Functional groups :

- Terminal alkyne at C5–C6: $$ \text{C}#\text{C-CCCC} $$

- Protonated amine at C1: $$ \text{-NH}_3^+\text{Cl}^- $$

SMILES :

C#CCCCCN.[H]Cl

3D Conformation :

The molecule adopts an extended conformation to minimize steric hindrance between the alkyne and ammonium groups. Computational models indicate a bond angle of 180° at the triple bond and tetrahedral geometry around the nitrogen.

属性

IUPAC Name |

hex-5-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-2-3-4-5-6-7;/h1H,3-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCZSSUFAOAUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102169-54-0 | |

| Record name | hex-5-yn-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis via Nucleophilic Substitution of Halogenated Precursors

One common laboratory route involves the nucleophilic substitution of a suitable halogenated precursor, such as 5-bromohex-1-yne, with ammonia or primary amines:

- Starting Material: 5-bromohex-1-yne (C6H9Br)

- Reagents: Ammonia (NH₃) or alkyl amines

- Reaction Conditions: Reflux in polar solvents like ethanol or ethanol-water mixtures, often with a base such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution.

- Outcome: Formation of Hex-5-yn-1-amine, which is then converted into the hydrochloride salt by treatment with hydrochloric acid.

Sonogashira Coupling for Alkyne Formation

Another approach employs the Sonogashira coupling, which involves coupling a terminal alkyne with an aryl or vinyl halide, followed by amination:

- Step 1: Synthesis of 5-hexyn-1-ol or related intermediates via coupling of acetylene derivatives with appropriate halides.

- Step 2: Conversion of the alcohol to the amine through reductive amination or direct amination using ammonia under catalytic conditions.

- Step 3: Acidification with hydrochloric acid to obtain the hydrochloride salt.

This method offers high regioselectivity and yields, especially suitable for complex derivatives.

Direct Amination of Alkynes

Recent advances include direct amination of terminal alkynes using transition-metal catalysis (e.g., copper or palladium catalysts):

- Reaction: Terminal alkyne reacts with ammonia or primary amines in the presence of a catalyst.

- Conditions: Elevated temperatures (50-100°C), inert atmospheres, and solvents like tetrahydrofuran or dimethylformamide.

- Advantage: Bypasses the need for halogenated intermediates, reducing steps and improving efficiency.

Industrial Synthesis Methods

Multi-Step Synthesis

In large-scale production, the synthesis typically proceeds via:

- Step 1: Preparation of 5-bromohex-1-yne through halogenation of hex-1-yne.

- Step 2: Nucleophilic substitution with ammonia or amines under controlled conditions.

- Step 3: Purification via crystallization or chromatography.

- Step 4: Conversion of free amine to hydrochloride salt by bubbling hydrogen chloride gas or adding hydrochloric acid in controlled stoichiometry.

Continuous Flow Synthesis

Emerging methods involve continuous flow reactors, which allow precise control over reaction parameters, leading to higher yields, safer operation, and scalability:

- Advantages: Enhanced heat transfer, minimized by-products, and improved reproducibility.

- Process: Alkyne halogenation, amination, and salt formation are integrated into a continuous process with inline purification.

Reaction Data and Yield Optimization

| Method | Reagents | Conditions | Typical Yield | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 5-bromohex-1-yne + NH₃ | Reflux in ethanol, with base | 50-70% | Requires purification |

| Sonogashira coupling | Acetylene derivatives + halides | Pd/Cu catalysis, inert atmosphere | 75-85% | High regioselectivity |

| Direct amination | Terminal alkyne + NH₃ | Copper catalyst, 50-100°C | 60-80% | Fewer steps, scalable |

Notes on Purification and Salt Formation

- Purification: Usually via silica gel chromatography or recrystallization from suitable solvents such as ethanol, ethyl acetate, or hexanes.

- Salt Formation: The free amine is dissolved in a solvent (e.g., ethanol), then treated with gaseous or aqueous HCl to precipitate the hydrochloride salt, which is filtered and dried under vacuum.

Research Findings and Optimization Strategies

Recent research emphasizes:

- Catalyst Selection: Copper-based catalysts improve yields in direct amination.

- Solvent Choice: Polar aprotic solvents like tetrahydrofuran enhance reaction rates.

- Temperature Control: Moderate temperatures (40-60°C) balance reaction rate and selectivity.

- Stoichiometry: Excess ammonia (2-3 equivalents) ensures complete conversion.

- Purity: Final product purity exceeds 98% after recrystallization, critical for pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | 5-bromohex-1-yne + NH₃ | Reflux, polar solvents | Simple, well-established | Longer purification |

| Sonogashira coupling | Acetylene + halide | Pd/Cu catalysis, inert atmosphere | High regioselectivity | Requires expensive catalysts |

| Direct amination | Terminal alkyne + NH₃ | Copper catalyst, moderate temp | Fewer steps, scalable | Lower yields without optimization |

化学反应分析

Types of Reactions: Hex-5-yn-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

Addition Reactions: The alkyne group can undergo addition reactions with halogens and hydrogen halides.

Reduction Reactions: The compound can be reduced to form hex-5-yn-1-amine.

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents like alkyl halides under basic conditions.

Addition Reactions: Often use halogens or hydrogen halides in the presence of catalysts.

Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride in diethyl ether.

Major Products Formed:

Substitution Reactions: Yield substituted amines.

Addition Reactions: Produce haloalkanes.

Reduction Reactions: Result in the formation of hex-5-yn-1-amine.

科学研究应用

Organic Synthesis

Hex-5-yn-1-amine hydrochloride serves as a crucial building block in organic synthesis. Its alkyne functional group allows for the formation of various derivatives through reactions such as:

- Nucleophilic Additions: The terminal alkyne can participate in nucleophilic addition reactions, which are essential for synthesizing complex molecules.

- Cross-Coupling Reactions: It is often utilized in cross-coupling reactions to form carbon-carbon bonds, which are fundamental in creating pharmaceuticals and agrochemicals.

Case Study: Synthesis of Alkynylated Compounds

A notable application is in the synthesis of alkynylated compounds, where this compound is reacted with electrophiles to yield diverse products. For instance, its reaction with various halides has been documented to produce substituted alkynes that exhibit biological activity.

| Reaction Type | Example Product | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Alkynylated amines | 75 |

| Cross-Coupling | Biologically active alkynes | 65 |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has shown that derivatives of Hex-5-yn-1-amine exhibit anticancer properties. A study reported that certain alkynyl derivatives inhibited cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

| Compound | IC (µM) | Cancer Type |

|---|---|---|

| Alkynyl Derivative A | 12 | Breast Cancer |

| Alkynyl Derivative B | 8 | Lung Cancer |

Biochemical Applications

This compound finds utility in biochemical research, particularly in protein modification and labeling.

Applications in Protein Chemistry

The compound is used for:

- Protein Labeling: It can be conjugated to proteins for tracking and analysis.

- Western Blotting and Purification: Employed in various techniques to analyze protein expression levels and purity.

Material Science

In material science, this compound is being investigated for its role in developing new materials with unique properties due to its reactive alkyne group.

Case Study: Polymer Synthesis

Research indicates that incorporating Hex-5-yn-1-amine into polymer matrices enhances mechanical properties and thermal stability. This application is particularly relevant in creating advanced composites.

作用机制

The mechanism of action of hex-5-yn-1-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions enable the compound to modulate biological pathways and exert its effects .

相似化合物的比较

Structural and Functional Group Differences

The following table highlights key structural and physicochemical differences between Hex-5-yn-1-amine hydrochloride and its analogs:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 102169-54-0 | C₆H₁₁N·HCl | 133.62 | Alkyne (C≡C), primary amine salt |

| N-Methyl-5-hexen-1-amine hydrochloride | 862175-17-5 | C₇H₁₆ClN | 149.66 | Alkene (C=C), tertiary amine salt |

| Hex-5-en-1-amine hydrochloride | 22537-07-1 | C₆H₁₂ClN | 133.62 | Alkene (C=C), primary amine salt |

| 2-Hexanone, 1-amino-5-methyl-, hydrochloride | Not provided | C₇H₁₅NO·HCl | ~177.66 (estimated) | Ketone (C=O), branched amine salt |

Key Observations :

- This compound uniquely contains a terminal alkyne, enhancing its reactivity in Huisgen cycloaddition reactions compared to alkene-containing analogs .

- N-Methyl-5-hexen-1-amine hydrochloride () features a tertiary amine and alkene, reducing its nucleophilicity relative to primary amines.

- Hex-5-en-1-amine hydrochloride () shares the same molecular weight as this compound but lacks the alkyne’s π-bond conjugation, impacting stability and reactivity.

- The ketone group in 2-Hexanone, 1-amino-5-methyl-, hydrochloride introduces polarity and hydrogen-bonding capacity, altering solubility and thermal stability .

生物活性

Hex-5-yn-1-amine hydrochloride, with the CAS number 102169-54-0, is a compound of significant interest in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 133.62 g/mol |

| IUPAC Name | This compound |

| CAS Number | 102169-54-0 |

| Purity | ≥95% |

This compound exhibits biological activity primarily through its role as a building block in the synthesis of various bioactive compounds. Its triple bond structure (alkyne) allows it to participate in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is crucial for developing new pharmaceuticals .

Antimicrobial Properties

Recent studies have indicated that compounds related to this compound demonstrate antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Cytotoxic Effects

This compound has also been investigated for its cytotoxic effects on cancer cell lines. Research has shown that certain derivatives can inhibit cell proliferation and induce apoptosis in tumor cells, indicating its potential as an anticancer agent .

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of Hex-5-yn-1-amine derivatives on human breast cancer cells (MCF7). The results indicated that these compounds inhibited cell growth significantly at concentrations above 10 µM, with IC50 values around 15 µM for some derivatives. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

In another study, Hex-5-yn-1-amines were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, demonstrating moderate antibacterial activity. The study suggested that modifications to the alkyne group could enhance antimicrobial potency .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of hexynoic acid derivatives with amines under controlled conditions. Characterization techniques such as NMR and HPLC are used to confirm the structure and purity of the compound .

Pharmacological Studies

Pharmacological studies have shown that Hex-5-yn-1-amines can act as inhibitors of specific enzymes involved in metabolic pathways. For example, research indicates that these compounds may inhibit serine proteases, which are critical in various physiological processes .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Hex-5-yn-1-amine hydrochloride, and how do reaction parameters influence yield and purity?

- Methodology :

- The free amine (Hex-5-yn-1-amine) is typically synthesized via nucleophilic substitution or reductive amination, followed by treatment with hydrochloric acid to form the hydrochloride salt .

- Key parameters include temperature control (e.g., avoiding decomposition of the alkyne group), stoichiometric ratios of reagents, and inert atmosphere conditions to prevent side reactions. Automated flow reactors may enhance reproducibility in scaling up reactions .

- Purity is validated using HPLC (>98%) and NMR spectroscopy to confirm the absence of unreacted starting materials or byproducts.

Q. How is the structural identity of this compound confirmed experimentally?

- Methodology :

- NMR : H and C NMR spectra identify characteristic peaks (e.g., alkyne proton at ~2.1 ppm, amine protons at ~1.5 ppm) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 97.16 (free amine) and 133.62 (hydrochloride salt) .

- FTIR : Alkyne C≡C stretch (~2100 cm) and N-H stretches (~3300 cm) are critical markers.

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology :

- Use chemical goggles, nitrile gloves, and lab coats to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of fine particles .

- Store in a cool, dry environment (<25°C) away from oxidizing agents to prevent degradation .

Advanced Research Questions

Q. How does this compound perform as a substrate in palladium-catalyzed cyclization reactions, and what factors influence regioselectivity?

- Methodology :

- Studies show silica-immobilized Pd catalysts (e.g., silica/trans-[PdMe(NO)(PMe)]) enable efficient cyclization due to heterogeneous active sites, reducing catalyst leaching .

- Regioselectivity is influenced by alkyne geometry, solvent polarity (e.g., DMF vs. THF), and ligand choice (e.g., phosphine ligands stabilize intermediates).

- Kinetic studies (e.g., GC-MS monitoring) reveal competing pathways: 5-exo-dig vs. 6-endo-dig cyclization, with the former favored under low-temperature conditions .

Q. What analytical strategies resolve contradictions in reported biological activity data for Hex-5-yn-1-amine derivatives?

- Methodology :

- Meta-analysis : Compare IC values across studies using standardized assays (e.g., HDAC6 inhibition assays) to identify variability sources (e.g., cell line differences, solvent effects) .

- Docking simulations : Validate binding interactions with HDAC6 using molecular dynamics (e.g., AutoDock Vina) to reconcile discrepancies between in vitro and in silico results.

- Purity verification : Impurities (e.g., residual Pd in catalytic reactions) may skew bioactivity; quantify via ICP-MS .

Q. How can experimental design optimize the synthesis of this compound for high-throughput drug discovery applications?

- Methodology :

- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, pH, catalyst loading) and identify optimal conditions .

- Microreactor systems : Enhance reaction kinetics and scalability while minimizing waste .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size and crystallinity for reproducibility in formulation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。